Ethyl 3-chloro-4-hydroxybenzoate

Description

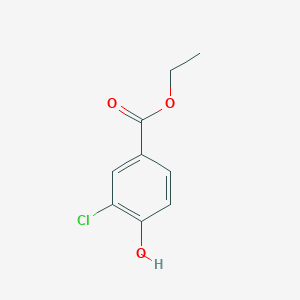

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chloro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOWIPYEPOVPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505758 | |

| Record name | Ethyl 3-chloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16357-41-8 | |

| Record name | Ethyl 3-chloro-4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16357-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-chloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-chloro-4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-chloro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Ethyl 3-chloro-4-hydroxybenzoate, a valuable intermediate in the development of various pharmaceutical compounds. The primary synthesis route detailed is the Fischer-Speier esterification, a robust and well-established method for the preparation of esters from carboxylic acids and alcohols.

Core Synthesis Data

The following table summarizes the key physical and chemical properties of the starting material and the final product, which are essential for experimental design and product characterization.

| Property | 3-Chloro-4-hydroxybenzoic acid (Starting Material) | This compound (Product) |

| Molecular Formula | C₇H₅ClO₃ | C₉H₉ClO₃ |

| Molecular Weight | 172.57 g/mol | 200.62 g/mol [1] |

| Appearance | White to off-white crystalline powder | Solid |

| Melting Point | 179-182 °C | 98-102 °C |

| CAS Number | 3964-58-7 | 16357-41-8[1] |

Experimental Protocol: Fischer-Speier Esterification

This protocol details the synthesis of this compound from 3-chloro-4-hydroxybenzoic acid and ethanol using an acid catalyst. The reaction is driven to completion by using an excess of the alcohol and removing the water formed during the reaction.[2][3][4]

Materials and Reagents:

-

3-Chloro-4-hydroxybenzoic acid

-

Absolute Ethanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium Chloride (NaCl), saturated aqueous solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (for extraction)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

pH paper or pH meter

-

Filtration apparatus (Büchner funnel and flask)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine 3-chloro-4-hydroxybenzoic acid and a significant excess of absolute ethanol (e.g., 10-20 molar equivalents). The ethanol serves as both a reactant and the solvent.[2][5]

-

Catalyst Addition: While stirring the mixture, carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol% relative to the carboxylic acid).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue the reflux for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC). The reaction is driven to completion by the large excess of ethanol.[4]

-

Work-up - Quenching and Extraction:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic.

-

Transfer the mixture to a separatory funnel and add ethyl acetate to extract the product.

-

Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (ethyl acetate and excess ethanol) under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a crystalline solid.

-

Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

-

Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, from the initial setup to the final purified product.

Caption: Synthesis workflow diagram.

Signaling Pathway of Fischer-Speier Esterification

The mechanism of the Fischer-Speier esterification involves a series of protonation and nucleophilic attack steps, which are outlined in the diagram below.

Caption: Fischer esterification mechanism.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-chloro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-chloro-4-hydroxybenzoate is a halogenated derivative of the paraben class of compounds, which are widely utilized as preservatives in the cosmetic, pharmaceutical, and food industries. The introduction of a chlorine atom onto the benzene ring modifies the molecule's physicochemical properties, influencing its solubility, reactivity, and potential biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its safety profile. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug development, and material science.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are critical for its application in research and development. These properties dictate its behavior in various solvents and experimental conditions.

Data Summary

A compilation of the key quantitative data for this compound is presented below for straightforward reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 16357-41-8 | [2] |

| Molecular Formula | C₉H₉ClO₃ | [1][3] |

| Molecular Weight | 200.62 g/mol | [1][2][3] |

| Appearance | Solid | [2] |

| Melting Point | 98-102 °C | [2] |

| Predicted logP | 2.7 | [1][4] |

| SMILES String | CCOC(=O)c1ccc(O)c(Cl)c1 | [2] |

| InChI Key | QBOWIPYEPOVPGR-UHFFFAOYSA-N | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its preparation and quality control in a laboratory setting.

Synthesis via Fischer-Speier Esterification

This compound is commonly synthesized via the Fischer-Speier esterification of 3-chloro-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst.[5][6][7] This method is an equilibrium-controlled reaction.

Materials:

-

3-chloro-4-hydroxybenzoic acid

-

Absolute Ethanol (large excess)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-chloro-4-hydroxybenzoic acid in a large excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, reduce the volume of the reaction mixture using a rotary evaporator to remove the excess ethanol.

-

Neutralization: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the final product as a solid.

Characterization Methods

To confirm the identity and purity of the synthesized compound, the following analytical techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound by identifying the chemical environment of the hydrogen and carbon atoms, respectively.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH), carbonyl (C=O), and C-Cl bonds.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Melting Point Analysis: The melting point is a crucial indicator of the purity of a solid compound. A sharp melting range close to the literature value suggests a high degree of purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and can also be used for quantification.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory environment.

-

Hazard Classifications: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]

-

Precautionary Measures: When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[2] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials. It is classified under Storage Class 11 for combustible solids.[2]

Mandatory Visualizations

The following diagrams illustrate key aspects of this compound's synthesis and structural properties.

References

- 1. This compound | C9H9ClO3 | CID 12652105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-クロロ-4-ヒドロキシ安息香酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound|16357-41-8--Changzhou Hengda Biotechnology Co., Ltd. [hengdabio.net]

- 4. PubChemLite - this compound (C9H9ClO3) [pubchemlite.lcsb.uni.lu]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Ethyl 3-chloro-4-hydroxybenzoate molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-chloro-4-hydroxybenzoate is a chlorinated derivative of p-hydroxybenzoic acid ethyl ester (ethylparaben), a compound belonging to the paraben family. Parabens and their derivatives are of significant interest due to their widespread use as preservatives in cosmetics, pharmaceuticals, and food products, and their potential biological activities. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and a detailed synthesis protocol for this compound. Furthermore, it explores the potential biological implications of chlorinated parabens, drawing from research on related compounds to propose a hypothetical mechanism of action, acknowledging the current scarcity of direct research on this specific molecule.

Molecular Structure and IUPAC Name

The molecular structure of this compound is characterized by a benzene ring substituted with a chloro group, a hydroxyl group, and an ethyl ester group.

IUPAC Name: this compound[1]

The structural formula is as follows:

Canonical SMILES: CCOC(=O)C1=CC(=C(C=C1)O)Cl[1]

InChI: InChI=1S/C9H9ClO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is essential for its identification, purification, and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C9H9ClO3 | [1] |

| Molecular Weight | 200.62 g/mol | [2] |

| CAS Number | 16357-41-8 | [2] |

| Appearance | Solid | |

| Melting Point | 98-102 °C | |

| XLogP3-AA | 2.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

Experimental Protocol: Synthesis via Fischer Esterification

The most common and practical method for the synthesis of this compound is the Fischer esterification of 3-chloro-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[3][4][5][6][7]

Reaction:

3-chloro-4-hydroxybenzoic acid + Ethanol ⇌ this compound + Water

Materials:

-

3-chloro-4-hydroxybenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-chloro-4-hydroxybenzoic acid in a significant excess of absolute ethanol (e.g., 10-20 molar equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and evaporate the solvent to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Potential Biological Activity and Signaling Pathway

Direct studies on the biological activity and signaling pathways of this compound are limited. However, based on the known effects of parabens and their chlorinated derivatives, a hypothetical mechanism of action can be proposed. Chlorinated phenols and related compounds have been shown to exhibit endocrine-disrupting activities and can interfere with various cellular signaling pathways.[8][9][10]

One plausible, yet hypothetical, signaling pathway that could be affected by this compound involves the disruption of a generic steroid hormone receptor signaling cascade. As an endocrine disruptor, the compound might act as an agonist or antagonist to a nuclear hormone receptor, leading to inappropriate gene expression.

References

- 1. This compound | C9H9ClO3 | CID 12652105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hengdabio.net [hengdabio.net]

- 3. cerritos.edu [cerritos.edu]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. Chronic toxicity of parabens and their chlorinated by-products in Ceriodaphnia dubia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Occurrence and human exposure of parabens and their chlorinated derivatives in swimming pools - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 3-chloro-4-hydroxybenzoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for Ethyl 3-chloro-4-hydroxybenzoate (CAS No. 16357-41-8), a key intermediate in the synthesis of various pharmaceutical and chemical entities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties

This compound possesses a molecular formula of C₉H₉ClO₃ and a molecular weight of 200.62 g/mol .[1] Its structure, featuring a substituted benzene ring with chloro, hydroxyl, and ethyl ester functional groups, gives rise to a distinct spectroscopic fingerprint.

Spectroscopic Data

The following tables summarize the predicted and observed spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | d | 1H | Ar-H (H-2) |

| ~7.8 | dd | 1H | Ar-H (H-6) |

| ~7.0 | d | 1H | Ar-H (H-5) |

| ~5.5-6.5 | br s | 1H | Ar-OH |

| 4.35 | q | 2H | -OCH₂CH₃ |

| 1.38 | t | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Ester) |

| ~155 | C-OH (Ar) |

| ~132 | C-Cl (Ar) |

| ~130 | C-H (Ar) |

| ~122 | C-CO (Ar) |

| ~117 | C-H (Ar) |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H Stretch (Phenolic) |

| 3100-3000 | Medium | C-H Stretch (Aromatic) |

| 2980-2850 | Medium | C-H Stretch (Aliphatic) |

| 1730-1715 | Strong | C=O Stretch (Ester) |

| 1600-1450 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| 1300-1000 | Strong | C-O Stretch (Ester and Phenol) |

| 800-600 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 200/202 | ~3:1 | [M]⁺ (Molecular ion) |

| 172/174 | Variable | [M - C₂H₄]⁺ |

| 155/157 | Variable | [M - OCH₂CH₃]⁺ |

| 127/129 | Variable | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

NMR Spectroscopy

A sample of approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

IR Spectroscopy

The IR spectrum can be obtained using the potassium bromide (KBr) pellet method. A small amount of the solid sample is ground with anhydrous KBr and pressed into a thin, transparent pellet. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis is typically performed using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the instrument. The molecules are ionized by a high-energy electron beam (typically 70 eV), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Molecular Structure and Key Functional Groups

Caption: Structure of this compound with key functional groups.

References

Solubility Profile of Ethyl 3-chloro-4-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility of Ethyl 3-chloro-4-hydroxybenzoate. Due to a lack of specific quantitative solubility data in publicly accessible literature, this document focuses on providing key physical and chemical properties, qualitative solubility information based on a structurally similar compound, and a detailed experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions in experimental design and formulation development.

Introduction

This compound is a substituted aromatic compound with potential applications in various fields, including pharmaceuticals and material science. Understanding its solubility in different solvents is a critical parameter for its purification, formulation, and application. This guide summarizes the known properties of this compound and provides a practical framework for experimentally determining its solubility.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₃ | PubChem |

| Molecular Weight | 200.62 g/mol | PubChem |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 98-102 °C | Sigma-Aldrich |

| InChI Key | QBOWIPYEPOVPGR-UHFFFAOYSA-N | PubChem |

| CAS Number | 16357-41-8 | PubChem |

Solubility Profile

As of the date of this publication, specific quantitative experimental data on the solubility of this compound in various solvents is not available in the reviewed scientific literature. However, qualitative insights can be drawn from the behavior of structurally similar compounds.

Qualitative Solubility of a Structurally Related Compound: Ethyl 4-hydroxybenzoate (Ethylparaben)

Ethyl 4-hydroxybenzoate, also known as Ethylparaben, is a compound with a similar core structure to this compound, differing by the absence of a chlorine atom at the 3-position. The solubility of Ethylparaben has been documented and can provide an initial estimate for the solubility behavior of its chlorinated analog.

-

Water : Ethyl 4-hydroxybenzoate is reported to be slightly soluble in water.[1] The presence of the hydrophobic ethyl group limits its interaction with polar water molecules.

-

Organic Solvents : It exhibits greater solubility in organic solvents such as ethanol, methanol, and acetone.[1]

It is important to note that the presence of the chlorine atom in this compound will influence its polarity and intermolecular interactions, and therefore its solubility will differ from that of Ethylparaben. Experimental determination is necessary for precise solubility values.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid solute in a liquid solvent. It involves preparing a saturated solution, separating a known mass or volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters, filter paper)

-

Volumetric flasks and pipettes

-

Oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a thermostatic shaker or water bath until equilibrium is reached. The time to reach equilibrium should be determined experimentally (typically 24-72 hours). The presence of undissolved solid is crucial to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the solution to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution.

-

Immediately filter the withdrawn sample through a syringe filter (with a pore size appropriate to remove all solid particles, e.g., 0.45 µm) into a pre-weighed, dry container (e.g., a beaker or evaporating dish).

-

-

Solvent Evaporation:

-

Weigh the container with the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the solution. This can be achieved by placing the container in an oven at a temperature below the boiling point of the solvent and the melting point of the solute until all the solvent has evaporated.

-

-

Determination of Solute Mass:

-

Once the solvent is completely removed, cool the container to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the container with the dry solute.

-

The mass of the dissolved this compound is the difference between the final mass of the container with the solute and the initial mass of the empty container.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

-

Experimental Workflow Diagram

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

References

An In-depth Technical Guide to Ethyl 3-chloro-4-hydroxybenzoate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-chloro-4-hydroxybenzoate, a chlorinated derivative of the widely used preservative ethylparaben, has a history intertwined with the broader story of parabens and the study of disinfection byproducts. While not as extensively documented as its parent compound, its discovery and synthesis are rooted in the fundamental chemical processes of esterification and electrophilic aromatic substitution. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound, presenting available data in a structured format for scientific professionals.

Introduction: The Emergence of a Chlorinated Paraben

The story of this compound begins with the advent of parabens as preservatives. Para-hydroxybenzoic acid (PHBA) was first isolated in 1876 by British chemist John H. Smith from the bearberry plant.[1] The synthetic era of parabens began in 1895 when Charles Fletcher synthesized methyl para-oxybenzoate.[1] The use of parabens as preservatives in cosmetics, food, and pharmaceuticals became widespread in the 1950s due to their effectiveness and low cost.[1][2]

The "discovery" of this compound is less a singular event and more a consequence of the widespread use of its parent compound, ethylparaben (Ethyl 4-hydroxybenzoate), and the practice of water chlorination. Research into the chlorination of parabens has identified 3-chloro-parabens and 3,5-dichloro-parabens as primary transformation products.[3] This suggests that this compound was likely first identified as a byproduct of disinfection processes in environments containing ethylparaben.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental and environmental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₃ | PubChem[4] |

| Molecular Weight | 200.62 g/mol | PubChem[4] |

| CAS Number | 16357-41-8 | PubChem[4] |

| Appearance | Solid | Sigma-Aldrich[5] |

| Melting Point | 98-102 °C (lit.) | Sigma-Aldrich[5] |

| SMILES | CCOC(=O)c1ccc(O)c(Cl)c1 | Sigma-Aldrich[5] |

| InChI | 1S/C9H9ClO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3 | Sigma-Aldrich[5] |

| InChIKey | QBOWIPYEPOVPGR-UHFFFAOYSA-N | Sigma-Aldrich[5] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the electrophilic chlorination of Ethyl 4-hydroxybenzoate (ethylparaben).

Conceptual Synthesis Pathway

The synthesis involves the reaction of ethylparaben with a chlorinating agent. The hydroxyl group on the benzene ring is an activating group, directing the electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the ester group, chlorination occurs at one of the ortho positions.

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol: Chlorination of Ethylparaben

Materials:

-

Ethyl 4-hydroxybenzoate (Ethylparaben)

-

Chlorinating agent (e.g., Chlorine water, Sulfuryl chloride)

-

Solvent (e.g., Dichloromethane, Acetic acid)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolution: Dissolve a known quantity of Ethyl 4-hydroxybenzoate in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Chlorination: Slowly add a stoichiometric amount of the chlorinating agent to the solution at a controlled temperature (typically room temperature or below). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench any excess chlorinating agent by adding a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the organic layer. Wash the organic layer successively with water and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Historical Context and Applications

The history of this compound is primarily linked to its emergence as an environmental contaminant and a subject of toxicological and environmental research. Its intentional synthesis for specific applications is not well-documented in the early history of parabens.

The widespread use of parabens in pharmaceuticals, cosmetics, and food products from the mid-20th century onwards led to their inevitable release into the environment.[6] The subsequent chlorination of water for disinfection purposes created the conditions for the formation of chlorinated parabens, including this compound.

Early applications of this specific compound are not clearly documented. Its presence has been noted in studies of urban surface water and swimming pools, highlighting its formation as a disinfection byproduct.[5] More recent interest in this compound stems from concerns about the potential endocrine-disrupting effects of chlorinated parabens, which are believed to be more toxic than their parent compounds.[6]

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research in the provided search results detailing the direct interaction of this compound with specific signaling pathways. However, as a chlorinated paraben, its biological activity is of interest due to the known endocrine-disrupting potential of some parabens and their derivatives.[6]

The general mechanism of action for parabens is thought to involve the disruption of membrane transport processes or the inhibition of DNA and RNA synthesis in microorganisms.[7] The estrogenic activity of parabens is a subject of ongoing research, with some studies suggesting that they can act as xenoestrogens.[2] The addition of a chlorine atom to the benzene ring may alter the compound's biological activity, and further research is needed to elucidate its specific effects on cellular signaling pathways.

Caption: Hypothesized biological activities of this compound.

Conclusion

The discovery and history of this compound are intrinsically linked to the broader use and environmental fate of its parent compound, ethylparaben. While not a compound with a storied history of intentional development for specific applications, its emergence as a disinfection byproduct has made it a subject of interest for environmental scientists and toxicologists. The synthesis of this compound is straightforward, primarily involving the electrophilic chlorination of ethylparaben. Future research will likely focus on further elucidating its biological activity and potential impact on environmental and human health.

References

- 1. mildsoaps.com [mildsoaps.com]

- 2. wildnaturals.com [wildnaturals.com]

- 3. Chlorination of parabens: reaction kinetics and transformation product identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C9H9ClO3 | CID 12652105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Paraben - Wikipedia [en.wikipedia.org]

- 7. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of Chlorinated Parabens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parabens, the esters of p-hydroxybenzoic acid, are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial properties. However, the chlorination of water can lead to the formation of chlorinated parabens, which have raised concerns due to their potential for increased biological activity and environmental persistence.[1][2] This technical guide provides an in-depth overview of the current scientific understanding of the potential biological activities of chlorinated parabens, with a focus on their endocrine-disrupting capabilities, cytotoxicity, genotoxicity, and aquatic toxicity. Detailed experimental protocols for key assays and a summary of quantitative data are provided to support further research and risk assessment in this critical area.

Endocrine Disrupting Activities

Chlorinated parabens are known to interfere with endocrine systems, primarily through their interaction with various nuclear receptors. Their effects on estrogen, androgen, and thyroid hormone signaling pathways are of particular concern.

Estrogenic and Anti-Estrogenic Activity

Chlorinated parabens have been shown to exhibit both estrogenic (agonist) and anti-estrogenic (antagonist) activities, primarily through their interaction with estrogen receptors (ERα and ERβ). The degree of chlorination and the length of the alkyl chain influence the nature and potency of this activity.

Some studies have shown that chlorination can decrease the estrogenic potency of parabens compared to their parent compounds.[3] For instance, in yeast two-hybrid assays, chlorinated parabens generally exhibit weaker estrogenic activity than their non-chlorinated counterparts.[3] However, other studies suggest that certain chlorinated derivatives may still act as xenoestrogens, mimicking the effects of estradiol and potentially contributing to the disruption of normal endocrine function.[4][5]

Androgenic and Anti-Androgenic Activity

Evidence suggests that chlorinated parabens can also interfere with the androgen signaling pathway. This can occur through direct binding to the androgen receptor (AR), thereby either mimicking or blocking the action of androgens like testosterone. The MDA-kb2 cell line, which expresses functional androgen receptors, is a common model for assessing these effects.[6][7][8][9][10] Some studies have indicated that certain parabens and their derivatives can act as androgen receptor antagonists.

Thyroid Hormone Disruption

Chlorinated parabens have been implicated in the disruption of the hypothalamic-pituitary-thyroid (HPT) axis.[11][12][13] They can interfere with thyroid hormone synthesis, transport, and metabolism, and may also interact with thyroid hormone receptors.[[“]][15] Such disruptions can have profound effects on development, metabolism, and overall homeostasis. Reporter gene assays are commonly employed to investigate the interaction of these compounds with thyroid hormone receptors.[16][17][18][19][20]

Cytotoxicity

Chlorinated parabens have been demonstrated to induce cytotoxic effects in various cell lines. The degree of cytotoxicity often correlates with the length of the alkyl chain and the extent of chlorination, with longer chains and higher chlorination levels sometimes leading to increased toxicity.[18][21][22] The MTT assay is a widely used method to assess cell viability and the cytotoxic potential of these compounds.

Genotoxicity

The potential for chlorinated parabens to cause DNA damage is another area of toxicological concern. The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells and is frequently used to evaluate the genotoxic potential of chemical compounds.[23][24][25][26]

Aryl Hydrocarbon Receptor (AhR) Activation

Chlorinated parabens have been shown to activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics and the regulation of various cellular processes.[27][28][29][30][31] Activation of AhR can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, and may contribute to toxicological effects.[22][27] Reporter gene assays are commonly used to screen for AhR agonists.[27][29][32][33]

Quantitative Data Summary

The following tables summarize quantitative data on the biological activities of various chlorinated parabens from published studies.

Table 1: Estrogenic Activity of Chlorinated Parabens

| Compound | Assay | Organism/Cell Line | Endpoint | Value | Reference |

| Monochlorinated Benzylparaben | Yeast Two-Hybrid | Saccharomyces cerevisiae (medaka ERα) | Relative Activity (E2=1) | 2.7 x 10⁻⁵ - 3.5 x 10⁻³ | [3] |

| Dichlorinated Propylparaben (Cl₂PP) | Yeast Reporter Gene Assay | Saccharomyces cerevisiae (YCM3) | AhR Agonist Activity (EC₂₅) | 1300 nM | [28] |

| Various Chlorinated Parabens | Yeast Two-Hybrid | Saccharomyces cerevisiae (human ERα) | Relative Activity (E2=1) | 2.0 x 10⁻⁵ - 2.0 x 10⁻⁴ | [3] |

Table 2: Aquatic Toxicity of Chlorinated Parabens

| Compound | Assay | Organism | Endpoint | Value (mg/L) | Reference |

| Dichlorinated Methylparaben | Immobilization Test | Daphnia magna | 48h EC₅₀ | Lower than parent compound | Not specified |

| Dichlorinated Propylparaben | Immobilization Test | Daphnia magna | 48h EC₅₀ | Lower than parent compound | Not specified |

| Dichlorinated Isopropylparaben (Cl₂iPP) | EROD Assay | HepG2 | CYP1A Induction | 1.8-fold > control (100 µM) | [27][34] |

Table 3: Cytotoxicity of Chlorinated Parabens

| Compound | Assay | Cell Line | Endpoint | Value | Reference |

| Halogenated Byproducts | Cell Viability Assay | Fish and Human cell lines | EC₅₀ | Higher toxicity with dichlorination | [18][21][22] |

Experimental Protocols

Yeast Two-Hybrid Assay for Estrogenic Activity

This protocol is a generalized procedure based on common practices for assessing the estrogenic activity of compounds.

-

Yeast Strain and Plasmids: Utilize a Saccharomyces cerevisiae strain (e.g., Y190) co-transformed with two plasmids: one expressing the human or other species' estrogen receptor ligand-binding domain (ER-LBD) fused to the GAL4 DNA-binding domain (DBD), and the other expressing a coactivator protein (e.g., TIF2) fused to the GAL4 activation domain (AD).[3][11] The yeast strain should contain a reporter gene (e.g., lacZ) under the control of a GAL4-responsive promoter.

-

Culture and Exposure: Grow the transformed yeast cells in a selective medium lacking specific amino acids to maintain the plasmids. For the assay, inoculate a fresh culture and grow to the mid-log phase. Expose the yeast cells to a range of concentrations of the chlorinated paraben test compounds and a positive control (e.g., 17β-estradiol) in a 96-well plate format. Include a solvent control (e.g., DMSO).

-

Incubation: Incubate the plates at 30°C for a specified period (e.g., 24-48 hours) to allow for potential interaction between the ER-LBD and the coactivator, leading to the activation of the reporter gene.

-

Reporter Gene Assay: Measure the activity of the reporter gene product. For a β-galactosidase reporter, this can be done by lysing the yeast cells and adding a substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG). The resulting color change is measured spectrophotometrically at 420 nm.

-

Data Analysis: Calculate the relative estrogenic activity of the test compounds by comparing their dose-response curves to that of the positive control (17β-estradiol).

Daphnia sp. Acute Immobilisation Test (Adapted from OECD Guideline 202)

This protocol outlines the key steps for assessing the acute toxicity of chlorinated parabens to Daphnia magna.[2][35][36][37][38]

-

Test Organism: Use juvenile Daphnia magna that are less than 24 hours old at the start of the test.

-

Test Substance Preparation: Prepare a series of at least five concentrations of the chlorinated paraben in a suitable aqueous medium (reconstituted water). A solvent may be used for poorly soluble compounds, with a solvent control included in the experimental design.

-

Test Conditions: Conduct the test in glass vessels at a constant temperature of 20 ± 2°C with a 16-hour light/8-hour dark photoperiod. Do not feed the daphnids during the 48-hour test period.

-

Exposure: Place a minimum of 20 daphnids, divided into at least four replicate groups, into each test concentration and control.

-

Observations: After 24 and 48 hours, record the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

-

Data Analysis: Calculate the 48-hour EC₅₀ (the concentration that causes immobilization of 50% of the daphnids) with 95% confidence limits using appropriate statistical methods (e.g., probit analysis). The No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) may also be determined.

H295R Steroidogenesis Assay (Adapted from OECD Guideline 456)

This in vitro assay is used to screen for chemicals that affect the production of steroid hormones.[21][39][40][41][42]

-

Cell Culture: Culture human H295R adrenocortical carcinoma cells in a suitable medium supplemented with serum and antibiotics.

-

Plating and Acclimation: Seed the H295R cells into multi-well plates (e.g., 24-well plates) and allow them to acclimate for 24 hours.

-

Exposure: Expose the cells to at least seven concentrations of the test chlorinated paraben in triplicate for 48 hours. Include a solvent control, a positive control (e.g., forskolin, an inducer of steroidogenesis), and a negative control.

-

Hormone Measurement: After the exposure period, collect the cell culture medium and measure the concentrations of testosterone and 17β-estradiol using validated methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Cell Viability: Assess cell viability in each well using a suitable method, such as the MTT assay, to distinguish between effects on steroidogenesis and general cytotoxicity.

-

Data Analysis: Express the hormone production as a fold change relative to the solvent control. Determine the Lowest-Observed-Effect-Concentration (LOEC) and No-Observed-Effect-Concentration (NOEC) for the effects on testosterone and 17β-estradiol production.

Comet Assay (Single-Cell Gel Electrophoresis)

This protocol provides a general outline for performing the alkaline Comet assay to detect DNA strand breaks.[23][24][25][26][43]

-

Cell Preparation and Treatment: Prepare a single-cell suspension from the desired cell type. Expose the cells to various concentrations of the chlorinated paraben for a defined period. Include a positive control (e.g., a known mutagen) and a negative (solvent) control.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and a detergent like Triton X-100) to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage in the alkaline buffer. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment (the product of tail length and the fraction of DNA in the tail).

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability.[1][44][45][46][47]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Expose the cells to a range of concentrations of the chlorinated paraben for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or an acidified isopropanol solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group by comparing the absorbance to that of the vehicle control wells. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.

Conclusion

The available scientific evidence indicates that chlorinated parabens possess a range of biological activities that warrant further investigation and careful consideration in risk assessment. Their ability to interact with multiple endocrine signaling pathways, induce cytotoxicity and genotoxicity, and affect aquatic organisms highlights their potential to impact both human health and the environment. The detailed experimental protocols and quantitative data summarized in this guide are intended to serve as a valuable resource for researchers and professionals working to better understand and mitigate the potential risks associated with these emerging contaminants. Further research is needed to fully elucidate the mechanisms of action of chlorinated parabens, their effects in complex biological systems, and their long-term consequences for human and ecological health.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Immediate immobilisation test according to OECD 202 - Analytice [analytice.com]

- 3. Evaluation of estrogenic activity of parabens and their chlorinated derivatives by using the yeast two-hybrid assay and the enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disconnecting the Estrogen Receptor Binding Properties and Antimicrobial Properties of Parabens through 3,5-Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. A novel cell line, MDA-kb2, that stably expresses an androgen- and glucocorticoid-responsive reporter for the detection of hormone receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Environmental Endocrinology: Parabens Hazardous Effects on Hypothalamic-Pituitary-Thyroid Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Environmental Endocrinology: Parabens Hazardous Effects on Hypothalamic–Pituitary–Thyroid Axis [ouci.dntb.gov.ua]

- 14. consensus.app [consensus.app]

- 15. Assessment of Thyroid Endocrine Disruption Effects of Parabens Using In Vivo, In Vitro, and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tsar.jrc.ec.europa.eu [tsar.jrc.ec.europa.eu]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. Development and Validation of Two Cell-Based Reporter-Gene Assays for Determining the Bioactivity of Recombinant Human Thyroid-Stimulating Hormone Pharmaceutical Products [mdpi.com]

- 20. Frontiers | The “TSH Receptor Glo Assay” – A High-Throughput Detection System for Thyroid Stimulation [frontiersin.org]

- 21. labcorp.com [labcorp.com]

- 22. researchgate.net [researchgate.net]

- 23. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 24. 21stcenturypathology.com [21stcenturypathology.com]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. indigobiosciences.com [indigobiosciences.com]

- 28. jstage.jst.go.jp [jstage.jst.go.jp]

- 29. puracyp.com [puracyp.com]

- 30. escholarship.org [escholarship.org]

- 31. Occurrence and AhR activity of brominated parabens in the Kitakami River, North Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. benchchem.com [benchchem.com]

- 33. indigobiosciences.com [indigobiosciences.com]

- 34. Aryl hydrocarbon receptor potency of chlorinated parabens in the aquatic environment - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 35. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 36. shop.fera.co.uk [shop.fera.co.uk]

- 37. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]

- 38. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 39. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 40. oecd.org [oecd.org]

- 41. oecd.org [oecd.org]

- 42. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 43. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 44. clyte.tech [clyte.tech]

- 45. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 46. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 47. MTT assay protocol | Abcam [abcam.com]

Ethyl 3-chloro-4-hydroxybenzoate: An In-Depth Technical Guide on the Core Antimicrobial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-chloro-4-hydroxybenzoate, a chlorinated derivative of ethylparaben, is an antimicrobial compound of interest, particularly as a disinfection byproduct in water treatment processes. While the precise mechanism of action for this specific molecule is not extensively elucidated in publicly available research, a comprehensive understanding can be inferred from the well-documented antimicrobial properties of parabens and the known biochemical effects of chlorination on phenolic compounds. This technical guide synthesizes the current knowledge to propose a multi-faceted mechanism of action, provides detailed experimental protocols for its investigation, and presents quantitative data for related compounds to serve as a benchmark for future research.

Introduction

Parabens, the alkyl esters of p-hydroxybenzoic acid, have a long history of use as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial activity. Their efficacy generally increases with the length of the alkyl chain. Ethylparaben, a common member of this class, is effective against a range of bacteria and fungi. The chlorination of water containing parabens can lead to the formation of halogenated derivatives, including this compound. The introduction of a chlorine atom to the phenolic ring is anticipated to modulate its physicochemical properties and, consequently, its biological activity. This guide explores the core antimicrobial mechanism of action of this compound, drawing parallels from parent compounds and related chlorinated molecules.

Proposed Antimicrobial Mechanisms of Action

The antimicrobial activity of this compound is likely multifactorial, targeting several key cellular processes in microorganisms. The proposed mechanisms are an amalgamation of the known actions of parabens and the anticipated effects of the chloro- moiety.

Disruption of Microbial Cell Membrane Integrity

Parabens are known to interfere with microbial cell membranes, disrupting their structure and function. This is a primary and often rapid mechanism of antimicrobial action.

-

Alteration of Membrane Fluidity: The lipophilic nature of the ethyl ester allows the molecule to intercalate into the lipid bilayer of the microbial cell membrane. This insertion can alter the fluidity and integrity of the membrane.

-

Disruption of Membrane Transport: The compromised membrane structure can lead to the malfunction of essential membrane-bound proteins, including transporters and enzymes involved in nutrient uptake and energy transduction.[1]

-

Increased Permeability and Leakage: Damage to the membrane can increase its permeability, leading to the leakage of vital intracellular components such as ions (e.g., K+), ATP, and nucleic acids, ultimately resulting in cell death.

The addition of a chlorine atom is expected to increase the lipophilicity of the molecule, potentially enhancing its ability to partition into the microbial membrane and exert its disruptive effects.

Inhibition of Key Cellular Enzymes

Enzyme inhibition is another plausible mechanism contributing to the antimicrobial effect of this compound.

-

Inhibition of ATPases and Phosphotransferases: Parabens have been suggested to inhibit key enzymes like ATPases and phosphotransferases, which are crucial for cellular energy metabolism and signal transduction.

-

Inhibition of Fatty Acid Synthesis: Research on other chlorinated aromatic compounds has demonstrated the inhibition of enzymes essential for bacterial survival. For instance, a chlorinated sulphonylamino benzoate derivative was found to inhibit biotin carboxylase, a critical enzyme in the fatty acid synthesis pathway.[2] Given the structural similarities, this compound may target similar enzymatic pathways.

Induction of Oxidative Stress

The presence of a chlorinated phenol structure suggests that this compound may induce oxidative stress within microbial cells.

-

Generation of Reactive Oxygen Species (ROS): Similar to other chlorinated phenols, this compound could participate in redox cycling, leading to the generation of superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).

-

Cellular Damage by ROS: These highly reactive species can cause widespread damage to cellular components, including lipids (lipid peroxidation), proteins (enzyme inactivation), and nucleic acids (DNA damage), leading to mutations and cell death. Studies on other chlorinated compounds have confirmed their ability to induce ROS production in cells.[3][4]

Inhibition of Nucleic Acid Synthesis

Some studies on parabens suggest that they can interfere with the synthesis of DNA and RNA, although this is often considered a secondary effect resulting from broader cellular stress and membrane damage.[1]

Data Presentation: Antimicrobial Activity of Related Compounds

Table 1: Minimum Inhibitory Concentrations (MIC) of Common Parabens

| Microorganism | Methylparaben (%) | Ethylparaben (%) | Propylparaben (%) | Butylparaben (%) |

| Staphylococcus aureus | 0.1 - 0.4 | 0.04 - 0.1 | 0.0125 - 0.05 | 0.006 - 0.025 |

| Bacillus subtilis | 0.05 - 0.2 | 0.025 - 0.1 | 0.0125 - 0.025 | 0.006 - 0.0125 |

| Escherichia coli | 0.1 - 0.4 | 0.1 - 0.2 | 0.05 - 0.1 | 0.025 - 0.05 |

| Pseudomonas aeruginosa | >1.0 | 0.2 - 0.4 | 0.1 - 0.2 | 0.05 - 0.1 |

| Candida albicans | 0.1 - 0.2 | 0.05 - 0.1 | 0.025 - 0.05 | 0.0125 - 0.025 |

| Aspergillus niger | 0.05 - 0.1 | 0.025 - 0.05 | 0.0125 - 0.025 | 0.006 - 0.0125 |

Note: Data compiled from various sources. Ranges reflect variations in experimental conditions.

Table 2: Comparative Toxicity of a Chlorinated Phenolic Compound

| Compound | Organism | Endpoint | Value |

| 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | Murine Fibrosarcoma Cells | ROS Production | 120% increase at 500 µM |

| 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | Murine Fibrosarcoma Cells | GSH Depletion | 48% decrease at 500 µM |

This data illustrates the potential for chlorinated organic compounds to induce oxidative stress.[3]

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of targeted experiments are required. The following are detailed protocols for key assays.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of the compound that inhibits visible microbial growth.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Microbial culture (e.g., E. coli, S. aureus)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of concentrations.

-

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the final inoculum.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

Determine the MIC by visual inspection as the lowest concentration of the compound with no visible turbidity. The absorbance can also be read using a microplate reader.

Assessment of Cell Membrane Permeability

This protocol uses the fluorescent probe propidium iodide (PI) to assess membrane damage. PI can only enter cells with compromised membranes and fluoresces upon binding to DNA.

Materials:

-

Bacterial culture

-

Phosphate-buffered saline (PBS)

-

This compound

-

Propidium iodide (PI) stock solution

-

Fluorometer or fluorescence microscope

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash twice with PBS.

-

Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ = 0.5).

-

Treat the bacterial suspension with various concentrations of this compound (including a no-compound control) and incubate for a defined period (e.g., 30 minutes).

-

Add PI to a final concentration of 2 µM to each sample and incubate in the dark for 15 minutes.

-

Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the cells under a fluorescence microscope. An increase in fluorescence indicates membrane damage.[3]

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS. DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Bacterial culture

-

PBS

-

This compound

-

DCFH-DA stock solution

-

Fluorometer

Procedure:

-

Grow and prepare the bacterial cells as described in the membrane permeability assay.

-

Load the cells with DCFH-DA by incubating the suspension with 10 µM DCFH-DA for 30 minutes in the dark.

-

Wash the cells with PBS to remove excess dye.

-

Resuspend the cells in PBS and treat with different concentrations of this compound.

-

Incubate for a specific time period (e.g., 60 minutes).

-

Measure the fluorescence intensity at regular intervals using a fluorometer (excitation ~485 nm, emission ~525 nm). An increase in fluorescence corresponds to an increase in intracellular ROS.[5]

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed antimicrobial mechanisms and a general experimental workflow for their investigation.

Caption: Proposed antimicrobial mechanism of action for this compound.

Caption: General experimental workflow for elucidating the antimicrobial mechanism.

Caption: Formation and antimicrobial relevance of this compound.

Conclusion

While direct research on the antimicrobial mechanism of action of this compound is limited, a strong hypothesis can be formulated based on the known activities of parabens and the influence of chlorination on phenolic compounds. The primary modes of action are likely to involve the disruption of microbial cell membrane integrity, the induction of oxidative stress through the generation of reactive oxygen species, and the inhibition of essential cellular enzymes. Further empirical studies, following the protocols outlined in this guide, are necessary to validate these proposed mechanisms and to quantify the antimicrobial potency of this compound against a broad range of microorganisms. Such research is crucial for understanding the environmental and health implications of disinfection byproducts and for the potential development of new antimicrobial agents.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Ethyl 3-chloro-4-hydroxybenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-chloro-4-hydroxybenzoate is a halogenated aromatic ester. Understanding its thermal stability is critical for applications in drug development, chemical synthesis, and material science, as it dictates storage conditions, processing parameters, and shelf-life. Forced degradation studies are essential for identifying potential degradants, which is a key requirement for regulatory submissions and ensuring product safety and efficacy.[1]

This guide outlines the standard methodologies for evaluating the thermal stability and degradation profile of a compound like this compound.

Physicochemical Properties

A summary of the known physical and chemical properties is essential before conducting thermal analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₃ | [PubChem] |

| Molecular Weight | 200.62 g/mol | [PubChem] |

| CAS Number | 16357-41-8 | [Sigma-Aldrich] |

| Melting Point | 98-102 °C | [Sigma-Aldrich] |

| Appearance | Solid | [Sigma-Aldrich] |

Methodologies for Thermal Stability Assessment

To assess thermal stability, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is typically employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] It is the primary method for determining decomposition temperatures and quantifying mass loss.[3]

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min) to study thermal decomposition in the absence of oxidation. For oxidative stability, a reactive atmosphere (e.g., Air or Oxygen at 50 mL/min) would be used.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: The resulting TGA curve (mass % vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset) and the temperatures at which 5% and 10% mass loss occurs (T₅% and T₁₀%). The derivative of this curve (DTG) reveals the temperature of the maximum rate of decomposition (T_peak).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion (ΔH_fus), and to detect exothermic or endothermic degradation events.[4]

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Purge with an inert gas (e.g., Nitrogen at 50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to the melting of the compound. The onset of this peak is the melting point, and the area under the peak corresponds to the heat of fusion. Any broad exothermic peaks at higher temperatures may indicate thermal decomposition.

Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5]

Experimental Workflow for Forced Degradation

The general workflow involves subjecting the compound to various stress conditions and analyzing the resulting samples with a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Caption: General workflow for forced degradation studies.

Protocol for Thermal Degradation

-

Solid State: Store accurately weighed samples of this compound in vials at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days).

-

Solution State: Prepare a solution of the compound in a suitable solvent (e.g., methanol/water) and heat it at a lower temperature (e.g., 60°C).

-

Sample Analysis: At specified time points, withdraw samples, dilute appropriately, and analyze using a validated, stability-indicating HPLC-UV method. A mass spectrometer (LC-MS) can be used for peak identification.

Potential Thermal Degradation Pathways

While specific pathways must be determined experimentally, plausible degradation routes for an ester like this compound can be hypothesized based on its chemical structure. The primary pathway at moderate temperatures is likely hydrolysis of the ester bond, especially in the presence of moisture. At higher temperatures, decarboxylation may occur.

The pyrolysis of some substituted ethyl benzoates is known to proceed via a six-membered ring transition state to yield ethylene and the corresponding benzoic acid.[6][7]

Caption: Hypothetical thermal degradation pathways for this compound.

-

Hydrolysis: The most common degradation pathway for esters, leading to the formation of the corresponding carboxylic acid (3-chloro-4-hydroxybenzoic acid) and ethanol.[8]

-

Pyrolysis: At higher temperatures in the gas phase, a concerted elimination reaction can produce 3-chloro-4-hydroxybenzoic acid and ethylene.[6]

-

Decarboxylation: The resulting benzoic acid derivative may undergo decarboxylation at very high temperatures to yield 2-chlorophenol.

Summary and Conclusion

The thermal stability and degradation of this compound have not been specifically reported in the literature. This guide presents the standard analytical framework required to characterize its stability profile. A combination of TGA and DSC is recommended for assessing thermal properties, while a comprehensive forced degradation study using a stability-indicating HPLC method is necessary to identify potential degradants and elucidate degradation pathways. The hypothetical pathways provided serve as a starting point for investigation, but must be confirmed through rigorous experimental analysis, including structure elucidation of observed degradation products.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 3. setaramsolutions.com [setaramsolutions.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pharmacy180.com [pharmacy180.com]

A Theoretical and Computational Investigation of Ethyl 3-chloro-4-hydroxybenzoate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide outlines the standard methodologies for a comprehensive theoretical and computational analysis of Ethyl 3-chloro-4-hydroxybenzoate. While specific experimental and computational studies on this molecule are not extensively published, this document details the established protocols and expected outcomes based on studies of structurally analogous compounds. It serves as a framework for researchers undertaking theoretical investigations of substituted phenolic esters.

Introduction

This compound (C₉H₉ClO₃) is a substituted paraben derivative, a class of compounds with applications in pharmaceuticals, cosmetics, and as chemical intermediates. The presence of a chlorine atom, a hydroxyl group, and an ethyl ester group on the benzene ring imparts specific electronic and structural characteristics that are crucial for its reactivity, molecular interactions, and potential biological activity. Theoretical studies, particularly those employing Density Functional Theory (DFT), are essential for elucidating these properties at the molecular level. This guide details the standard computational workflows used to characterize such molecules.

Molecular Structure and Physicochemical Properties

A foundational aspect of any theoretical study is the determination of the molecule's basic properties and optimized geometry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1][2] |

| CAS Number | 16357-41-8 | [2] |

| IUPAC Name | This compound | [1] |

| Melting Point | 98-102 °C | |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)O)Cl | [1] |

| InChI Key | QBOWIPYEPOVPGR-UHFFFAOYSA-N | [1] |

Computational Methodology

The following protocols represent the standard approach for the theoretical analysis of substituted aromatic esters.[3][4]

3.1. Geometry Optimization